CID 9909468
CID 9909468
DMP696 is a non-peptidergic CRF1 receptor antagonist.
Brand Name:
Vulcanchem
CAS No.:
202578-52-7
VCID:
VC0526431
InChI:
InChI=1S/C18H21Cl2N5O2/c1-10-16(14-6-5-12(19)7-15(14)20)17-21-11(2)22-18(25(17)24-10)23-13(8-26-3)9-27-4/h5-7,13H,8-9H2,1-4H3,(H,21,22,23)
SMILES:
CC1=NN2C(=C1C3=C(C=C(C=C3)Cl)Cl)N=C(N=C2NC(COC)COC)C
Molecular Formula:
C18H21Cl2N5O2
Molecular Weight:
410.3 g/mol
CID 9909468
CAS No.: 202578-52-7
Inhibitors
VCID: VC0526431
Molecular Formula: C18H21Cl2N5O2
Molecular Weight: 410.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 202578-52-7 |
---|---|
Product Name | CID 9909468 |
Molecular Formula | C18H21Cl2N5O2 |
Molecular Weight | 410.3 g/mol |
IUPAC Name | 8-(2,4-dichlorophenyl)-N-(1,3-dimethoxypropan-2-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine |
Standard InChI | InChI=1S/C18H21Cl2N5O2/c1-10-16(14-6-5-12(19)7-15(14)20)17-21-11(2)22-18(25(17)24-10)23-13(8-26-3)9-27-4/h5-7,13H,8-9H2,1-4H3,(H,21,22,23) |
Standard InChIKey | MDWRPTOUDPFXKK-UHFFFAOYSA-N |
SMILES | CC1=NN2C(=C1C3=C(C=C(C=C3)Cl)Cl)N=C(N=C2NC(COC)COC)C |
Canonical SMILES | CC1=NN2C(=C1C3=C(C=C(C=C3)Cl)Cl)N=C(N=C2NC(COC)COC)C |
Appearance | Solid powder |
Description | DMP696 is a non-peptidergic CRF1 receptor antagonist. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 4-(1,3-dimethoxy-2-propylamino)-2,7-dimethyl-8-(2,4-dichlorophenyl)(1,5-a)pyrazolo-1,3,5-triazine DMP 696 DMP-696 DMP696 |
Reference | 1: Sullivan GM, Parsey RV, Kumar JS, Arango V, Kassir SA, Huang YY, Simpson NR, Van Heertum RL, Mann JJ. PET Imaging of CRF1 with [11C]R121920 and [11C]DMP696: is the target of sufficient density? Nucl Med Biol. 2007 May;34(4):353-61. PubMed PMID: 17499724; PubMed Central PMCID: PMC1933490. 2: Li YW, Fitzgerald L, Wong H, Lelas S, Zhang G, Lindner MD, Wallace T, McElroy J, Lodge NJ, Gilligan P, Zaczek R. The pharmacology of DMP696 and DMP904, non-peptidergic CRF1 receptor antagonists. CNS Drug Rev. 2005 Spring;11(1):21-52. Review. PubMed PMID: 15867951. 3: Li YW, Hill G, Wong H, Kelly N, Ward K, Pierdomenico M, Ren S, Gilligan P, Grossman S, Trainor G, Taub R, McElroy J, Zazcek R. Receptor occupancy of nonpeptide corticotropin-releasing factor 1 antagonist DMP696: correlation with drug exposure and anxiolytic efficacy. J Pharmacol Exp Ther. 2003 Apr;305(1):86-96. PubMed PMID: 12649356. 4: Lelas S, Zeller KL, Ward KA, McElroy JF. The anxiolytic CRF(1) antagonist DMP696 fails to function as a discriminative stimulus and does not substitute for chlordiazepoxide in rats. Psychopharmacology (Berl). 2003 Apr;166(4):408-15. PubMed PMID: 12590355. 5: McElroy JF, Ward KA, Zeller KL, Jones KW, Gilligan PJ, He L, Lelas S. The CRF(1) receptor antagonist DMP696 produces anxiolytic effects and inhibits the stress-induced hypothalamic-pituitary-adrenal axis activation without sedation or ataxia in rats. Psychopharmacology (Berl). 2002 Dec;165(1):86-92. PubMed PMID: 12474122. 6: Maciag CM, Dent G, Gilligan P, He L, Dowling K, Ko T, Levine S, Smith MA. Effects of a non-peptide CRF antagonist (DMP696) on the behavioral and endocrine sequelae of maternal separation. Neuropsychopharmacology. 2002 May;26(5):574-82. PubMed PMID: 11927182. |
PubChem Compound | 9909468 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume